molecular formula C9H9FO3 B2739633 2-(3-Fluorophenyl)-2-hydroxypropanoic acid CAS No. 1083317-38-7

2-(3-Fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B2739633
CAS No.: 1083317-38-7
M. Wt: 184.166
InChI Key: YRQHJHMZTAVAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenyl)-2-hydroxypropanoic acid is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Scientific Research Applications

2-(3-Fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3-fluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method is the aldol condensation reaction, followed by oxidation and hydrolysis steps. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 2-(3-Fluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-2-hydroxypropanoic acid
  • 2-(3-Chlorophenyl)-2-hydroxypropanoic acid
  • 2-(3-Bromophenyl)-2-hydroxypropanoic acid

Uniqueness

2-(3-Fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This specific substitution pattern can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-9(13,8(11)12)6-3-2-4-7(10)5-6/h2-5,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQHJHMZTAVAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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